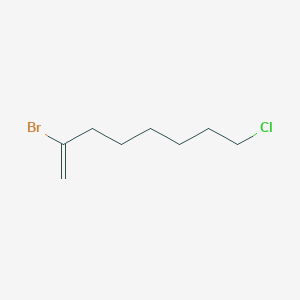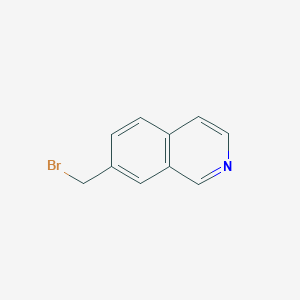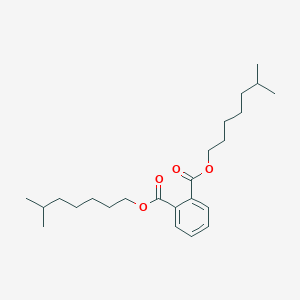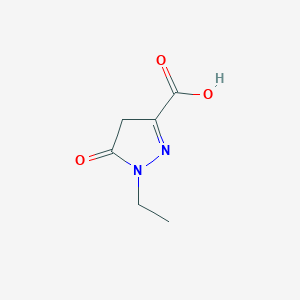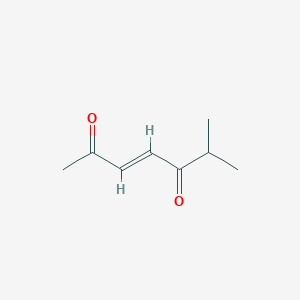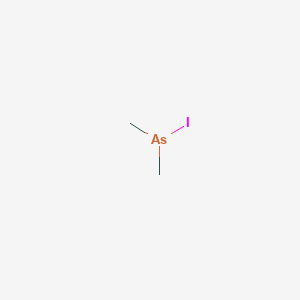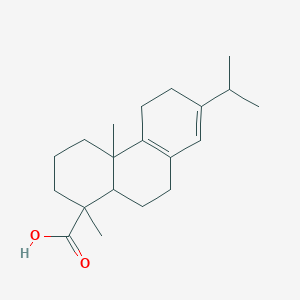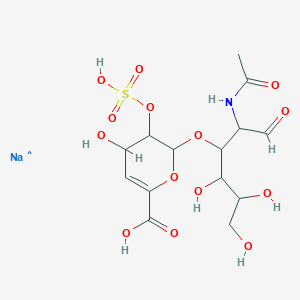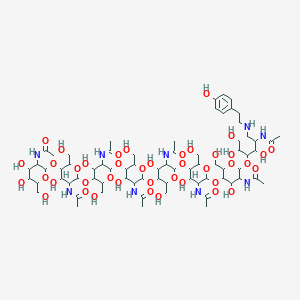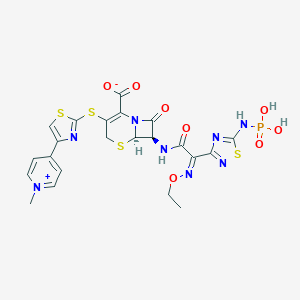
céftaroline
Vue d'ensemble
Description
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. It is the prodrug of the active metabolite ceftaroline and has been approved by regulatory agencies such as the FDA and EMA for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI) . Despite its approved indications, ceftaroline fosamil is also used off-label for a variety of other infections due to its safety and tolerability profile .
Synthesis Analysis
The synthesis of ceftaroline fosamil is not explicitly detailed in the provided papers. However, as a cephalosporin, it is likely synthesized through a process that involves the creation of the beta-lactam ring structure, which is crucial for its antibacterial activity. The prodrug form, ceftaroline fosamil, is designed to improve the pharmacokinetic properties, allowing for effective conversion to the active drug, ceftaroline, in the body .
Molecular Structure Analysis
Ceftaroline's efficacy is attributed to its high affinity for penicillin-binding proteins (PBPs), particularly PBP2a found in MRSA. Its molecular structure allows it to bind to these PBPs with high affinity, inhibiting their biochemical activity and leading to the bactericidal effect against resistant pathogens . The molecular structure of ceftaroline fosamil has been optimized to enhance its activity against Gram-positive bacteria while retaining efficacy against common Gram-negative organisms .
Chemical Reactions Analysis
Ceftaroline fosamil undergoes a chemical reaction in the body where it is rapidly converted to its active form, ceftaroline, after intravenous administration. This transformation is crucial for the drug's antibacterial activity. The active form of ceftaroline then interacts with the PBPs of bacteria, leading to the inhibition of cell wall synthesis and ultimately bacterial cell death .
Physical and Chemical Properties Analysis
The pharmacokinetics of ceftaroline fosamil are dose-proportional and similar to other renally excreted cephalosporins. It has a terminal half-life of approximately 2.6 hours. The drug exhibits time-dependent killing, and its efficacy is related to the percentage of time the drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen . Ceftaroline fosamil is compatible with many other commonly administered parenteral drugs, which is beneficial for patients requiring combination therapy .
Case Studies and Clinical Trials
Several clinical trials have demonstrated the efficacy and safety of ceftaroline fosamil. The FOCUS 1 and FOCUS 2 trials compared ceftaroline fosamil with ceftriaxone in patients with CAP and found that ceftaroline fosamil was noninferior, with some analyses showing higher clinical cure rates . In the treatment of ABSSSI, the CANVAS 1 and CANVAS 2 trials showed that ceftaroline fosamil was noninferior to the combination of vancomycin plus aztreonam . Adverse events reported in these studies were consistent with the cephalosporin class and included nausea, vomiting, diarrhea, rash, and neutropenia .
Applications De Recherche Scientifique
Traitement de la pneumonie acquise en communauté (PAC)
La céftaroline fosamil a été largement étudiée pour son efficacité dans le traitement de la PAC. Une étude multinationale rétrospective a mis en évidence son utilisation chez les adultes hospitalisés pour une PAC, montrant un taux élevé de réponse clinique . L'étude a également noté que la this compound fosamil a entraîné une réduction significative de l'utilisation des ressources de soins de santé par rapport aux non-répondeurs, indiquant son potentiel de traitement rentable en milieu réel .
Gestion des infections cutanées et des tissus mous compliquées (cSSTI)
La this compound fosamil est approuvée pour le traitement des infections bactériennes aiguës de la peau et des structures cutanées (ABSSS). Son activité in vitro puissante contre les organismes gram-positifs, y compris le Staphylococcus aureus résistant à la méthicilline (SARM), en fait une option précieuse pour la gestion des cSSTI .
Activité antibactérienne contre les souches résistantes
L'efficacité du composé s'étend à la lutte contre les souches résistantes de bactéries. Il inhibe un large éventail de bactéries, en particulier le SARM et le S. pneumoniae résistant à la pénicilline (PRSP), offrant une alternative face à la résistance croissante aux antimicrobiens .
Atteinte des objectifs pharmacocinétiques/pharmacodynamiques
La this compound fosamil a démontré une meilleure atteinte des objectifs pharmacocinétiques/pharmacodynamiques que d'autres traitements standard comme la ceftriaxone ou la lévofloxacine contre les agents pathogènes courants de la PAC. Cela en fait un candidat de choix pour les options de traitement antimicrobien empirique .
Céphalosporine à large spectre
En tant que céphalosporine à large spectre, la this compound fosamil présente un profil pharmacocinétique proportionnel à la dose et est bien tolérée. Sa compatibilité avec d'autres médicaments parentéraux couramment administrés via l'administration en Y ajoute à sa polyvalence en milieu clinique .
Impact économique sur les soins de santé
Les implications économiques de l'utilisation de la this compound fosamil sont importantes. La réponse clinique au médicament est associée à des durées de séjour en soins intensifs plus courtes et à des coûts hospitaliers plus faibles, ce qui peut avoir un impact considérable sur les budgets de santé .
Thérapie alternative pour les patients à risque
Pour les patients à risque d'échec du traitement en raison de la résistance aux antimicrobiens, la this compound fosamil offre une thérapie alternative qui améliore les taux de réussite du traitement empirique. Ceci est particulièrement important dans les régions où les options de traitement actuelles sont compromises .
Utilisation dans les essais multinationaux et les études observationnelles
L'efficacité de la this compound fosamil a été corroborée dans des essais randomisés multinationaux et des études observationnelles, renforçant son rôle d'option de traitement fiable pour les patients hospitalisés atteints de PAC ou de cSSTI .
Mécanisme D'action
Target of Action
Ceftaroline fosamil, also known as ceftaroline, is a cephalosporin antibacterial agent . Its primary targets are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Ceftaroline exerts its bactericidal effect by binding to PBPs, thereby interfering with bacterial cell wall synthesis . This interaction blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis . The result is cell lysis and death .
Biochemical Pathways
Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Pharmacokinetics
Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the concentration-time curve from time zero to infinity (AUC 0–∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of ceftaroline after a single 500 mg dose of ceftaroline fosamil was 2.53 h . Ceftaroline is relatively minimally bound to plasma proteins (15–28 %), with a volume of distribution of 30–40 L . Its renal clearance approximates glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects .
Result of Action
The action of ceftaroline leads to the death of the bacteria, effectively treating various bacterial infections, such as acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ceftaroline. For instance, the compound is hydrolytically unstable and is predicted to undergo both biotic and abiotic degradation in the aquatic environment . In a clinical setting, ceftaroline fosamil was found to be effective in treating adults with community-acquired pneumonia, including severe cases, in Europe and Latin America . Clinical response to ceftaroline fosamil was associated with reductions in healthcare resource use compared with non-responders .
Safety and Hazards
Ceftaroline and ceftriaxone were well tolerated; rates of adverse events, serious adverse events, deaths, and premature discontinuations caused by an adverse event were similar in both treatment arms . While on ceftaroline, adverse events were experienced in 8% (41/527) of the patients and 9% (28/307) were readmitted within 30 days after discharge for the same infection .
Orientations Futures
Ceftaroline is a novel cephalosporin with a favorable tolerability profile and broad in vitro activity against many resistant Gram-positive and common Gram-negative organisms . It is the first cephalosporin to be approved by the United States Food and Drug Administration (FDA) for the treatment of adults with acute bacterial skin and skin structure infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) . It is also approved by the FDA for the treatment of adults with community-acquired bacterial pneumonia, including cases caused by Streptococcus pneumoniae (with or without concurrent bacteremia), although there are no data at this time to support the use of ceftaroline fosamil for the treatment of pneumonia caused by MRSA . Future directions to be addressed are also highlighted .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUWMICIWSJIX-NQJJCJBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N8O8PS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177444 | |
| Record name | Ceftaroline fosamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>100 mg/ml | |
| Record name | Ceftaroline fosamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ceftaroline fosamil is an antibacterial drug. | |
| Record name | Ceftaroline fosamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
229016-73-3 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229016-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftaroline fosamil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftaroline fosamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftaroline fosamil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ceftaroline exert its antibacterial effect?
A1: Ceftaroline functions as a bactericidal agent by binding to penicillin-binding proteins (PBPs) in bacteria [, ]. This binding disrupts the synthesis of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death [, ].
Q2: What makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A2: Unlike other β-lactams, ceftaroline possesses a high affinity for PBP2a, an enzyme responsible for methicillin resistance in MRSA [, ]. This strong binding enables ceftaroline to effectively inhibit PBP2a and overcome the resistance mechanism employed by MRSA [, ].
Q3: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for ceftaroline?
A3: Similar to other cephalosporins, the T>MIC is a crucial pharmacodynamic parameter for ceftaroline []. It represents the duration for which the concentration of free ceftaroline in the bloodstream remains above the minimum inhibitory concentration required to inhibit bacterial growth []. This parameter is a reliable predictor of ceftaroline's efficacy [, ].
Q4: What clinical trials have been conducted to assess the efficacy of ceftaroline fosamil?
A4: Several phase III clinical trials, including FOCUS 1, FOCUS 2, CANVAS 1, and CANVAS 2, have evaluated ceftaroline fosamil's efficacy [, , , , , , ]. These trials demonstrated non-inferiority of ceftaroline fosamil to ceftriaxone for community-acquired pneumonia (CAP) and to vancomycin plus aztreonam for complicated skin and soft tissue infections (cSSTIs) []. Notably, ceftaroline fosamil demonstrated high cure rates against infections caused by Streptococcus pneumoniae and MRSA in these trials [, , , , ].
Q5: What evidence supports the use of ceftaroline fosamil in pediatric populations?
A5: Population pharmacokinetic (PK) modeling and target attainment simulations incorporating data from pediatric studies have supported the safety and efficacy of ceftaroline fosamil in children []. These analyses led to the approval of specific dose regimens for children aged 2 months to <18 years by both the FDA and EMA []. Clinical trials, such as NCT01400867, NCT01530763, and NCT01669980, further assessed the safety and effectiveness of ceftaroline fosamil in pediatric patients with ABSSSIs and CABP, showing promising results [, , ].
Q6: What is the molecular formula and weight of ceftaroline fosamil?
A6: Ceftaroline fosamil has a molecular formula of C20H21N8O10PS and a molecular weight of 624.5 g/mol.
Q7: Are there any spectroscopic data available for ceftaroline fosamil?
A7: While spectroscopic data is not extensively discussed in the provided research papers, standard analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for the characterization of ceftaroline fosamil and its metabolites [, ].
Q8: What are the known mechanisms of resistance to ceftaroline?
A8: Resistance to ceftaroline can emerge through various mechanisms, including mutations in PBPs, particularly PBP2a []. Mutations outside the transpeptidase-binding pocket of PBP2a, along with alterations in other PBPs like PBP2, PBP3, and PBP4, can also contribute to resistance [, ].
Q9: Is there cross-resistance between ceftaroline and other antibiotics?
A9: While ceftaroline demonstrates activity against some strains resistant to other antibiotics, cross-resistance can occur. For instance, ceftaroline shows limited activity against Enterobacteriaceae producing extended-spectrum β-lactamases (ESBLs) and strains exhibiting resistance to ceftazidime [, ]. Additionally, mutations in PBPs that confer resistance to ceftaroline may also impact susceptibility to other β-lactams [, , ].
Q10: What is known about the safety profile of ceftaroline fosamil?
A10: Clinical trials have shown ceftaroline fosamil to be generally well-tolerated with a safety profile comparable to other cephalosporins [, , , , , ]. The most common adverse events reported include diarrhea, nausea, headache, and infusion site reactions [, , , , , ].
Q11: What is the recommended dosage adjustment for ceftaroline fosamil in patients with renal impairment?
A11: Dosage adjustments are necessary for patients with moderate to severe renal impairment to avoid ceftaroline accumulation []. Specific recommendations for dosage adjustments based on creatinine clearance levels are provided in the drug label [].
Q12: How is ceftaroline fosamil metabolized and excreted?
A12: Ceftaroline fosamil, administered intravenously, is rapidly metabolized to its active form, ceftaroline []. Ceftaroline is primarily eliminated by renal excretion, making dosage adjustments crucial in patients with renal insufficiency [].
Q13: Are there any known drug interactions with ceftaroline fosamil?
A13: While specific drug interactions are not extensively discussed in the provided research papers, clinicians should consider potential interactions based on ceftaroline's metabolism and excretion pathways. Further research is necessary to fully elucidate the potential for drug interactions with ceftaroline fosamil.
Q14: What are the ongoing research areas for ceftaroline?
A14: Ongoing research focuses on optimizing ceftaroline fosamil usage, particularly in complex clinical scenarios like hospital-acquired pneumonia and ventilator-associated pneumonia []. Understanding the emergence and spread of ceftaroline resistance mechanisms is another crucial research focus [, ]. Additionally, exploring the potential of ceftaroline in combination therapies with other antibiotics is an active area of investigation [, ].
Q15: What are some future directions in ceftaroline research?
A15: Investigating novel drug delivery systems for targeted therapy and developing strategies to mitigate or circumvent ceftaroline resistance mechanisms are crucial areas for future research []. Further exploration of ceftaroline's activity against emerging pathogens and its potential applications in combination therapies will likely shape the future of this important antibiotic.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



